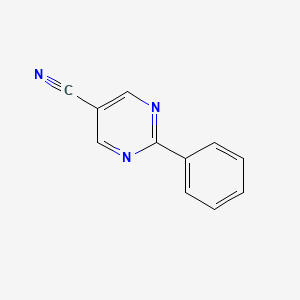

2-Phenylpyrimidine-5-carbonitrile

Übersicht

Beschreibung

2-Phenylpyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C11H7N3. It is characterized by a pyrimidine ring substituted with a phenyl group at the 2-position and a cyano group at the 5-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Substitution Reactions

The pyrimidine core undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. Common reactions include:

- Chlorine Substitution : When halogen substituents (e.g., Cl at positions 4 or 6) are present, they react with nucleophiles like hydrazine or amines.

- Thiol Substitution : Methylthio or arylthio groups can replace leaving groups (e.g., Cl) via nucleophilic displacement.

Table 1: Substitution Reactions

Cyclocondensation Reactions

The nitrile group facilitates cyclocondensation with carbonyl compounds or amines, forming fused heterocycles:

- With Propenones : Cyclocondensation under basic conditions yields thiazolo[3,2-a]pyrimidines.

- With Hydrazines : Forms pyrazolo[3,4-d]pyrimidine derivatives, which exhibit antimicrobial properties .

Hydrolysis and Reduction

- Nitrile Hydrolysis : The cyano group hydrolyzes to carboxylic acids or amides under acidic/basic conditions.

- Nitrile Reduction : Catalytic hydrogenation converts the nitrile to an amine.

Electrophilic Aromatic Substitution

The phenyl ring undergoes reactions like nitration or halogenation, though steric hindrance from the pyrimidine ring often limits reactivity.

Schiff Base and Hydrazone Formation

Reaction with aldehydes or hydrazines generates derivatives with enhanced bioactivity:

- Hydrazones : Formed by refluxing with aldehydes in ethanol.

Table 2: Functional Group Transformations

Oxidation and Alkylation

Wissenschaftliche Forschungsanwendungen

Biological Activities

The structural framework of 2-phenylpyrimidine-5-carbonitrile allows it to interact with various biological targets, leading to a range of pharmacological effects:

- Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown promising cytotoxic activities against human cancer cell lines such as colon cancer (HCT-116) and breast cancer (MCF-7). Notably, certain derivatives exhibited IC50 values lower than those of established anticancer drugs like sorafenib, indicating a strong potential for further development in oncology .

- Antitubercular Properties : The compound has also been investigated for its activity against Mycobacterium tuberculosis. Novel derivatives have been synthesized and tested for their antimycobacterial activity, demonstrating effectiveness against resistant strains. The incorporation of fluoro groups into the pyrimidine structure has been particularly noted for enhancing this activity .

- Anti-inflammatory Effects : this compound derivatives have shown significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). Some compounds have been reported to possess IC50 values comparable to standard anti-inflammatory drugs .

Synthesis and Structure–Activity Relationships

The synthesis of this compound and its derivatives typically involves multi-step reactions that can be optimized for yield and efficiency. Various synthetic pathways have been developed, often utilizing starting materials like malononitrile and appropriate aldehydes or ketones under catalytic conditions .

Table 1: Summary of Biological Activities and IC50 Values

| Activity Type | Compound Derivative | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Compound 11e | 1.14 (HCT-116) | |

| 1.54 (MCF-7) | |||

| Antitubercular | Novel Derivative | Varies | |

| Anti-inflammatory | Compound 5 | 0.04 |

Case Studies

Several case studies exemplify the applications of this compound:

- Cytotoxicity Studies : A series of pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The most promising candidates showed significantly lower IC50 values compared to established drugs, suggesting a potential new avenue for cancer treatment .

- Antimycobacterial Research : Research focused on synthesizing fluoro-rich derivatives demonstrated enhanced activity against M. tuberculosis, indicating that structural modifications can lead to improved therapeutic agents against resistant strains .

- VEGFR Inhibition : The design and synthesis of compounds targeting VEGFR-2 revealed that certain derivatives not only inhibited receptor activity but also induced apoptosis in cancer cells, highlighting their dual role as both inhibitors and cytotoxic agents .

Wirkmechanismus

The mechanism of action of 2-Phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The exact pathways and molecular interactions are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrimidine-5-carbonitrile derivatives: These compounds share the pyrimidine core and cyano group but differ in other substituents.

2-Phenylpyrimidine derivatives: These compounds have the phenyl group at the 2-position but may lack the cyano group or have different substituents.

Uniqueness

2-Phenylpyrimidine-5-carbonitrile is unique due to its specific combination of a phenyl group and a cyano group on the pyrimidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

2-Phenylpyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a phenyl group and a cyano group at the 5-position. This unique arrangement contributes to its reactivity and biological properties.

Anticancer Activity

Research indicates that derivatives of pyrimidine-5-carbonitrile exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown potent inhibitory effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3b | MCF-7 | 0.20 | COX-2 inhibition |

| 5b | A549 | 0.18 | Apoptosis induction |

| 5d | HepG2 | 0.16 | Cell cycle arrest |

These compounds demonstrated higher potency compared to established drugs like Celecoxib and Nimesulide, indicating their potential as effective anticancer agents .

Antiviral Activity

Studies have reported that certain pyrimidine derivatives can act as antiviral agents. For example, some compounds have been shown to inhibit Zika virus (ZIKV) and Dengue virus (DENV-2) with effective concentrations (EC50) in the low micromolar range, suggesting their potential for development into antiviral therapies .

Enzyme Inhibition

This compound and its derivatives have been investigated for their ability to inhibit various enzymes, which is crucial for therapeutic applications. Notably, some compounds have been identified as phosphodiesterase 4 (PDE4) inhibitors, with IC50 values demonstrating moderate to high inhibitory activity. For instance:

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 10f | PDE4B | 8.3 |

| 39 | TNF-α | 0.21 |

These findings highlight the potential of these compounds in treating inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Modulation : Certain derivatives induce cell cycle arrest, leading to increased apoptosis in cancer cells.

- Antiviral Mechanisms : The structural characteristics allow for interaction with viral proteins, inhibiting replication.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of pyrimidine derivatives against breast cancer cell lines. The results showed that compound 5d significantly increased early and late apoptotic rates by nearly 60-fold compared to controls, indicating its strong pro-apoptotic effect .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of pyrimidine derivatives against ZIKV and DENV-2. The study found that compounds exhibited lower toxicity profiles while effectively suppressing viral replication in vitro .

Eigenschaften

IUPAC Name |

2-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDRGIMFRMFITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554090 | |

| Record name | 2-Phenylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85386-15-8 | |

| Record name | 2-Phenylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 2-phenylpyrimidine-5-carbonitrile derivatives?

A1: Recent research highlights two main synthetic approaches:

- Multi-step synthesis: One method involves a multi-step process starting from readily available materials like 4-aryl-2-amino-3-cyano-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-benzopyrans []. This approach offers a route to novel 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitriles.

- Surfactant-mediated synthesis: A more efficient method employs a surfactant-mediated, one-pot reaction []. This approach utilizes cetyltrimethylammonium bromide as a catalyst in an aqueous solution, eliminating the need for organic solvents and oxidants. This method allows for the synthesis of 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, which can be further modified via sulfonylation to yield 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives.

Q2: How is the structure of synthesized this compound derivatives confirmed?

A2: Researchers employ a combination of spectroscopic techniques for structural confirmation:

- NMR Spectroscopy: Both 1H and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of specific functional groups and their arrangement [].

- Mass Spectrometry: This technique helps determine the molecular weight of the synthesized compound, further validating its identity [].

- Elemental Analysis: Analyzing the elemental composition (carbon, hydrogen, nitrogen, etc.) of the synthesized product provides additional confirmation of its structure and purity [].

Q3: What insights do computational chemistry studies provide about this compound derivatives?

A: Computational studies, employing methods like AM1, PM3, and ab initio HF/6-31G*, reveal a preference for a non-planar geometry in these molecules []. The three-ring system (pyrimidine core and two substituent phenyl rings) deviates from planarity, which may have implications for their interactions with biological targets and physicochemical properties.

Q4: Have any applications for this compound derivatives been explored?

A: While the provided research primarily focuses on synthetic methodologies and structural characterization, the presence of reactive functional groups, such as the amino group in 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile, allows for further derivatization []. This opens possibilities for exploring their potential in various applications, including medicinal chemistry, materials science, and catalysis.

Q5: What can be learned from the gas-phase pyrolysis of compounds containing the this compound moiety?

A: Studies on the gas-phase pyrolysis of compounds like 6-(ethylthio)-4-(2′-dimethylaminoethenyl)-2-phenylpyrimidine-5-carbonitrile [] provide insights into their thermal stability and decomposition pathways. Kinetic data, alongside analysis of the pyrolysis products, help elucidate the mechanisms involved. This information is valuable for understanding the behavior of these compounds under high-temperature conditions and for designing potential synthetic applications involving thermal processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.